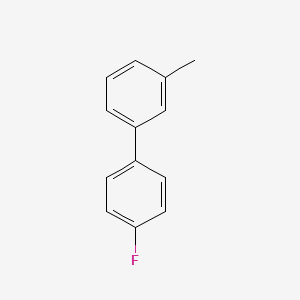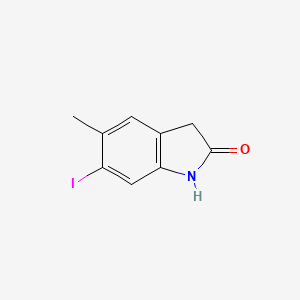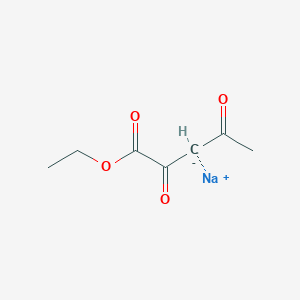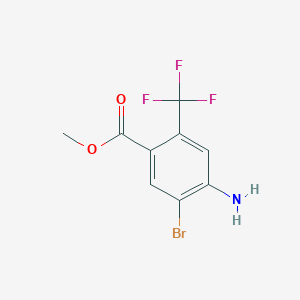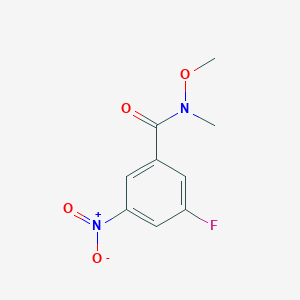
5-(4-methylphenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methylphenyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are found in many natural products, including tryptophan, an essential amino acid The structure of this compound consists of an indole core with a 4-methylphenyl group attached to the 5-position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction used to prepare indoles from phenylhydrazines and ketones or aldehydes. In this case, 4-methylphenylhydrazine can be reacted with a suitable ketone or aldehyde under acidic conditions to yield this compound.
Another approach involves the palladium-catalyzed cross-coupling reaction between 4-methylphenylboronic acid and 5-bromoindole. This method typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in acetic acid or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-methylphenyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biology: The compound is used in biochemical studies to investigate the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Industry: this compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(4-methylphenyl)-1H-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and DNA. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to the binding affinity and specificity of the compound.
For example, in anticancer research, indole derivatives may inhibit the activity of enzymes involved in cell proliferation, such as kinases, or induce apoptosis by interacting with DNA. The exact molecular targets and pathways involved vary depending on the specific indole derivative and its structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound of 5-(4-methylphenyl)-1H-indole, which lacks the 4-methylphenyl group.
5-Bromoindole: An indole derivative with a bromine atom at the 5-position.
5-Methoxyindole: An indole derivative with a methoxy group at the 5-position.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group at the 5-position of the indole ring. This substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to other indole derivatives. The 4-methylphenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic targets.
Eigenschaften
Molekularformel |
C15H13N |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-10,16H,1H3 |
InChI-Schlüssel |
UPEZZOOZPQQCTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


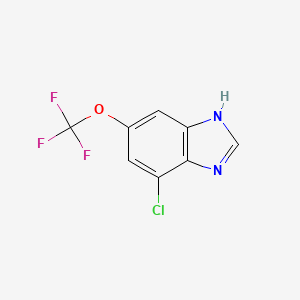


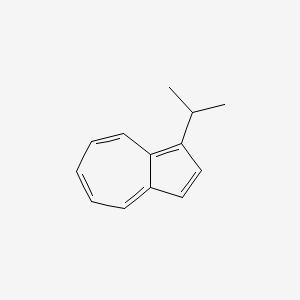
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)

